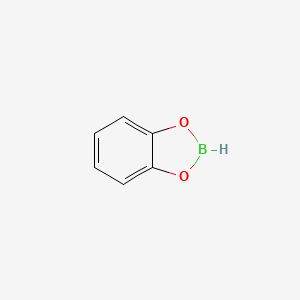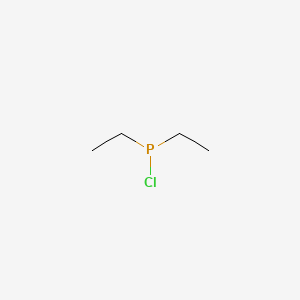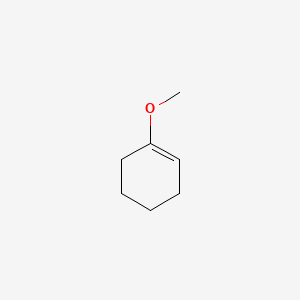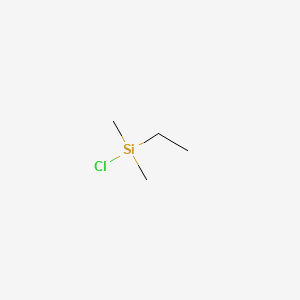
Ethyldimethylchlorosilane
Vue d'ensemble
Description
Ethyldimethylchlorosilane is an organosilicon compound with the chemical formula C₄H₁₁ClSi. It is a colorless liquid that is used in various chemical processes. The compound is known for its reactivity and is commonly used in the synthesis of other organosilicon compounds .
Méthodes De Préparation
Ethyldimethylchlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of ethylmagnesium bromide with dimethylchlorosilane. The reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted by-products. Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the compound .
Analyse Des Réactions Chimiques
Ethyldimethylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Hydrolysis: When exposed to water, it rapidly hydrolyzes to form dimethylsilanol and ethylsilanol.
Oxidation: It can be oxidized to form silanols and siloxanes under specific conditions.
Common reagents used in these reactions include water, alcohols, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyldimethylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: It is used in the modification of biomolecules to study their interactions and functions.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of chlorodimethylethylsilane involves its reactivity with various nucleophiles and electrophiles. The compound can form stable bonds with other molecules, making it useful in the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Ethyldimethylchlorosilane can be compared with other similar compounds such as:
Chlorodimethylsilane: Similar in structure but lacks the ethyl group.
Dimethylethylsilane: Similar but does not contain the chlorine atom.
Trimethylsilane: Contains three methyl groups instead of two methyl and one ethyl group.
This compound is unique due to its specific combination of functional groups, which provides distinct reactivity and applications .
Propriétés
IUPAC Name |
chloro-ethyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClSi/c1-4-6(2,3)5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDUEHWPPXIAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219218 | |
| Record name | Ethyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6917-76-6 | |
| Record name | Ethyldimethylchlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(ethyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions Chlorodimethylethylsilane as one of the compounds identified in Moringa oleifera leaf extracts. What is the significance of this finding in relation to the study's focus on Thymidylate Synthase?
A: The research paper primarily focuses on identifying phytochemicals in Moringa oleifera leaf extracts and evaluating their potential as inhibitors of Thymidylate Synthase (1HVY) and Amp-C β-lactamase (1FSY) through molecular docking studies []. While Chlorodimethylethylsilane is mentioned as one of the identified compounds, the study does not provide evidence for its direct interaction with TS or its potential inhibitory activity. The study highlights five other compounds exhibiting higher docking scores with 1HVY, suggesting stronger potential interactions with this target. Therefore, the significance of Chlorodimethylethylsilane in the context of TS inhibition, based on this research, remains unexplored.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






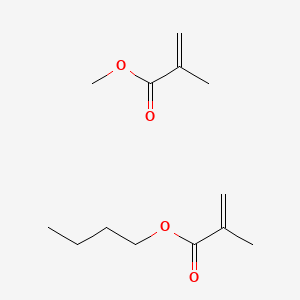

![Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-](/img/structure/B1584972.png)
